molecular formula C7H7N5 B14465844 Guanidine, 2-cyano-1-(3-pyridyl)- CAS No. 67026-32-8

Guanidine, 2-cyano-1-(3-pyridyl)-

Cat. No.: B14465844
CAS No.: 67026-32-8
M. Wt: 161.16 g/mol
InChI Key: VBKOBCGEDSEGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanidine, 2-cyano-1-propyl-3-(3-pyridyl)- (CAS No. 60560-18-1) is a substituted guanidine derivative with a molecular formula of C₁₀H₁₃N₅ and a molecular weight of 203.24 g/mol . Its structure features a guanidine core modified with a cyano group, a propyl chain, and a 3-pyridyl moiety (Figure 1). This compound is cataloged under identifiers such as DSSTox Substance ID DTXSID70209346 and ChEMBL ID CHEMBL88705 .

Properties

CAS No.

67026-32-8

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

IUPAC Name

1-cyano-2-pyridin-3-ylguanidine

InChI

InChI=1S/C7H7N5/c8-5-11-7(9)12-6-2-1-3-10-4-6/h1-4H,(H3,9,11,12)

InChI Key

VBKOBCGEDSEGCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N=C(N)NC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanidine, 2-cyano-1-(3-pyridyl)- typically involves the guanylation of amines with cyanamides. One efficient method includes the use of catalytic amounts of scandium (III) triflate under mild conditions in water . Another approach involves the use of lanthanide amides as catalysts, which are compatible with a wide range of solvents and substrates . Additionally, copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines has been reported .

Industrial Production Methods: Industrial production of guanidines often relies on scalable and efficient synthetic routes. The use of transition metal catalysis, such as palladium-catalyzed cascade reactions, provides a high yield of guanidine derivatives . The choice of catalysts and reaction conditions can significantly impact the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Guanidine, 2-cyano-1-(3-pyridyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or pyridyl group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce amine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Pyridine-Containing Guanidine Derivatives

The closest structural analogs to Guanidine, 2-cyano-1-propyl-3-(3-pyridyl)- include other guanidine derivatives with pyridyl substitutions.

Pyridine-Containing Nitrosamines

A key comparison lies in structurally distinct but functionally significant pyridyl compounds, such as tobacco-specific nitrosamines:

  • 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) (): These nitrosamines share the 3-pyridyl group with the guanidine derivative but differ in their functional moieties (nitrosamine vs. guanidine core). NNK and NNAL are potent carcinogens, inducing lung, pancreatic, and liver tumors in F344 rats . For instance, NNK at 5.0 ppm in drinking water caused lung tumors in 90% of rats (27/30) , while NNAL, a metabolite of NNK, induced pancreatic tumors in 27% of rats (8/30) .
  • N'-Nitrosonornicotine (NNN) (): Another tobacco-specific nitrosamine, NNN, also features a pyridine ring but lacks the nitrosamine chain of NNK.

Pyridine-Thioacetamide Derivatives

Compound 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () shares a pyridine core and cyano group with the guanidine derivative but incorporates a thioacetamide group instead of a guanidine backbone.

Comparative Data Table

Compound Core Structure Key Functional Groups Biological Activity (Reported) Carcinogenicity (in F344 Rats)
Guanidine, 2-cyano-1-propyl-3-(3-pyridyl)- Guanidine Cyano, 3-pyridyl, propyl Not reported in evidence Not tested in evidence
NNK Nitrosamine 3-pyridyl, methylnitrosamino Lung, pancreatic, liver tumors Lung: 90% (5.0 ppm); Pancreas: 30% (1.0 ppm)
NNAL Nitrosamine 3-pyridyl, methylnitrosamino Lung and pancreatic tumors Lung: 87% (5.0 ppm); Pancreas: 27%
NNN Nitrosamine Pyridine, nitroso Nasal cavity tumors Nasal cavity: 92% (males)
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine-thioacetamide Cyano, styryl, thioacetamide Biological activity inferred, not specified Not reported

Key Research Findings

  • Carcinogenic Potency: The nitrosamines NNK and NNAL exhibit significantly higher carcinogenic activity compared to pyridine-containing guanidines or thioacetamides. NNK’s potency is attributed to its metabolic activation into DNA-reactive intermediates .
  • Structural Influence on Activity: The 3-pyridyl group is a common feature in both carcinogenic nitrosamines and non-carcinogenic guanidine derivatives. However, the nitrosamine functional group (N–N=O) is critical for the carcinogenicity of NNK and NNAL, which is absent in the guanidine derivative .
  • Synthetic Utility : Pyridine-thioacetamide derivatives (e.g., ) highlight the versatility of pyridine cores in generating bioactive molecules, though their mechanisms differ from guanidines .

Q & A

Q. What are the recommended safety protocols for handling 2-cyano-1-(3-pyridyl)guanidine in laboratory settings?

  • Methodological Answer : Handling requires adherence to GHS hazard classifications. Based on structurally similar pyridyl compounds, the compound likely exhibits acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory irritation (Category 3) . Use NIOSH-approved PPE: nitrile gloves, chemical-resistant lab coats, and P95 respirators for aerosol exposure. Conduct reactions in fume hoods with local exhaust ventilation to minimize inhalation risks. Emergency procedures include immediate rinsing of affected skin/eyes with water for ≥15 minutes and medical consultation for ingestion/inhalation .

Q. What synthetic routes are available for 2-cyano-1-(3-pyridyl)guanidine, and what are their comparative advantages?

  • Methodological Answer : Cyanoguanidine derivatives are typically synthesized via nucleophilic substitution. For example, reacting 3-aminopyridine with cyanoguanidine precursors in anhydrous tetrahydrofuran (THF) using triethylamine as a base yields high-purity products . Alternative routes involve Pd-catalyzed cross-coupling for regioselective pyridyl group attachment . THF-based methods offer mild reaction conditions (room temperature, 1–2 hours), while Pd-catalyzed routes enable modularity for structural analogs but require stringent oxygen-free conditions .

Q. How can researchers characterize the purity and structural integrity of 2-cyano-1-(3-pyridyl)guanidine using spectroscopic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆) identifies pyridyl proton environments (δ 8.5–9.0 ppm) and cyanoguanidine NH signals (δ 6.5–7.5 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 232.14 for C₈H₇N₅) .
  • Infrared (IR) : Stretching frequencies for C≡N (~2200 cm⁻¹) and guanidine N–H (~3400 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can 2-cyano-1-(3-pyridyl)guanidine be utilized in the design of heterometallic coordination cages, and what steric considerations influence its coordination behavior?

  • Methodological Answer : The 3-pyridyl group acts as a ditopic ligand for Pd²⁺ or other transition metals, enabling octahedral cage formation. Steric hindrance from the cyanoguanidine moiety prevents undesired macrocyclic Pd(L₂)₂Pd structures, favoring enthalpically stable cages. Crystallographic analysis (e.g., single-crystal XRD) confirms cage geometry, while DFT calculations predict ligand-metal binding affinities . Optimize solvent polarity (e.g., DMF vs. acetonitrile) to balance solubility and crystallization kinetics .

Q. What methodological strategies should be employed to detect and quantify metabolites of 2-cyano-1-(3-pyridyl)guanidine in metabolomics studies?

  • Methodological Answer :
  • Sample Preparation : Add isotope-labeled internal standards (ISTDs) like Diol1-(3-pyridyl)-1,4-butane diol during cell quenching to correct for matrix effects .
  • LC-MS/MS : Use reverse-phase C18 columns (2.1 × 100 mm, 1.7 µm) with gradient elution (0.1% formic acid in H₂O:MeCN). Monitor transitions for parent (m/z 232.14 → 185.10) and hydroxylated metabolites (m/z 248.14 → 201.10) .
  • Data Analysis : Apply TraceFinder 3.0 for peak integration and ISTD-normalized quantification. Validate with QC samples to ensure intra-batch precision (CV < 15%) .

Q. How should researchers address discrepancies in reported toxicity data for 2-cyano-1-(3-pyridyl)guanidine derivatives?

  • Methodological Answer :
  • Dose-Response Analysis : Compare LD₅₀ values across species (e.g., rat oral LD₅₀ = 14 mg/kg vs. mouse >1 g/kg) . Conduct acute toxicity assays under standardized OECD guidelines (e.g., Test No. 423) to resolve interspecies variability.
  • Mechanistic Studies : Evaluate metabolic activation pathways (e.g., cytochrome P450-mediated oxidation) using hepatic microsomes. Correlate metabolite profiles (via LC-HRMS) with in vivo toxicity endpoints .
  • Confounding Factors : Control for batch-to-batch purity variations (HPLC purity ≥98%) and solvent effects (e.g., DMSO vs. saline) in experimental design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.